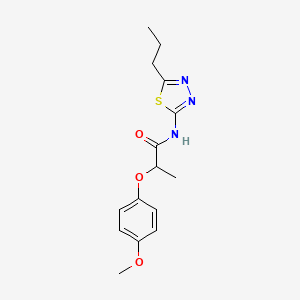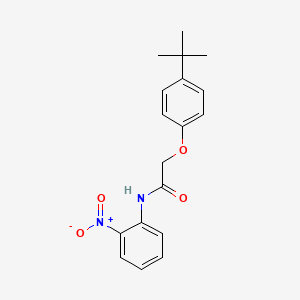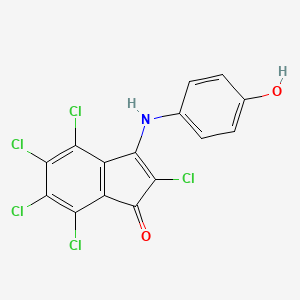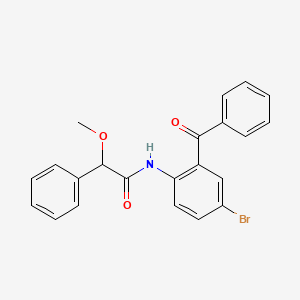![molecular formula C27H22N4O4S B5252718 (6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5252718.png)
(6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-Imino-6-({4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include organolithium reagents, catalysts such as Cu(acac)2 or Fe(acac)3, and various solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Reduction: Reductive alkylation can be performed using organolithium reagents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, organolithium reagents for reduction, and various catalysts for facilitating substitution reactions. The conditions typically involve ambient temperatures and pressures, with specific solvents chosen based on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reductive alkylation can produce acetylene derivatives .
Scientific Research Applications
(6Z)-5-Imino-6-({4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methyl 4-aminobenzoate: An ester derivative of aminobenzoic acid.
Flubendiamide: A diamide insecticide with a similar structural motif.
Uniqueness
(6Z)-5-Imino-6-({4-[2-(4-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-phenyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its combination of functional groups and the resulting chemical properties
Properties
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-33-20-11-13-22(14-12-20)35-16-15-34-21-9-7-18(8-10-21)17-23-24(28)31-27(29-25(23)32)36-26(30-31)19-5-3-2-4-6-19/h2-14,17,28H,15-16H2,1H3/b23-17-,28-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHNFYBDIWQXLG-ZSEUTSBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(cyanomethyl)phenyl]-4-(N-methyl-4-methoxybenzenesulfonamido)benzamide](/img/structure/B5252645.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5252651.png)
![(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5252657.png)


![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5252672.png)

![1-(4-benzyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5252691.png)
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5252694.png)



![4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid](/img/structure/B5252719.png)
![5-[benzyl(propan-2-yl)amino]pent-3-yn-2-ol;hydrochloride](/img/structure/B5252726.png)
